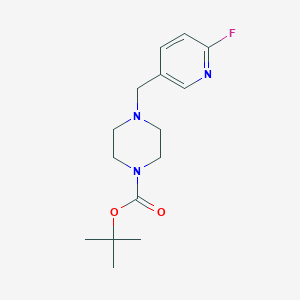

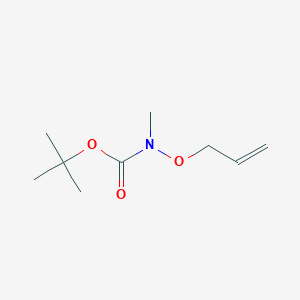

Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of a catalyst such as Pd/C in ethanol, stirred with an H2 balloon for 3 hours . The product is obtained through purification .Molecular Structure Analysis

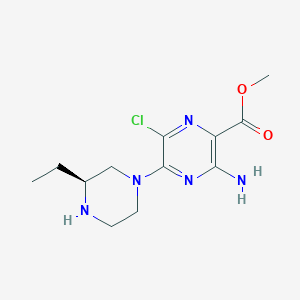

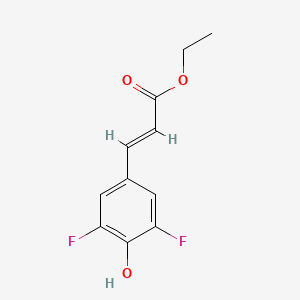

The molecular formula of this compound is C15H22FN3O2. The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of monosubstituted piperazine derivatives, which are crucial in creating bioactive molecules . These molecules have applications in various fields such as pharmaceuticals, where they can lead to the development of new drugs.

Pharmaceutical Drug Development

The tert-butyl group in the compound provides a protective environment that allows for the safe synthesis of piperazine-containing drug substances . An example is the drug trazodone, which is used to treat depression and anxiety disorders.

DNA Gyrase Inhibitors

Researchers utilize this compound in the synthesis of indazole DNA gyrase inhibitors . DNA gyrases are essential enzymes for DNA replication, and their inhibitors can be potent antibiotics against bacterial infections.

Living Cationic Ring-Opening Polymerization

The compound is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization . This process is significant in the field of polymer chemistry for creating materials with specific properties.

Organic Chemical Synthesis

As an intermediate, it plays a role in organic chemical synthesis, contributing to the production of various chemical entities . This broad application underscores its importance in industrial chemistry for manufacturing a wide range of chemicals.

Catalytic Reduction Processes

In catalytic reduction processes, this compound can be used as a starting material. For instance, it can be transformed into an amino derivative through a reaction with palladium carbon under specific conditions . This reaction is valuable in the synthesis of compounds with amine groups.

Wirkmechanismus

Target of Action

It is known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs), ion channels, or enzymes in the body, which play crucial roles in various biological processes .

Mode of Action

Piperazine derivatives typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular signaling .

Biochemical Pathways

Depending on the target protein, piperazine derivatives can influence a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Typically, the result of action of a compound depends on its interaction with its target protein and the subsequent changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(6-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDOWZZQVRBAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

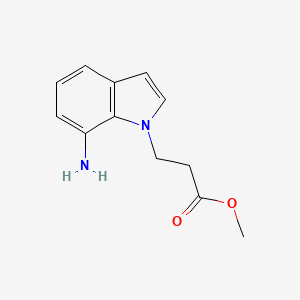

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)